![molecular formula C15H15N3O B3826897 4-amino-N'-(4-methylbenzylidene)benzohydrazide](/img/structure/B3826897.png)
4-amino-N'-(4-methylbenzylidene)benzohydrazide
Overview
Description
“4-amino-N’-(4-methylbenzylidene)benzohydrazide” is a chemical compound that has been studied for its potential biological activities . It is a Schiff base, which is a sub-class of organic imines considered secondary aldimines or ketimines, depending upon the structure . The compound has a linear formula of C16H16N2O and a CAS Number of 115540-63-1 .
Synthesis Analysis
The compound can be synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde . This reaction forms a Schiff base, which is a condensation product of primary amine with carbonyl compounds . The synthesized compound can then be used to form a series of transition metal (II) complexes via reaction with important transition metals (Co, Cu, Zn, Ni) .Molecular Structure Analysis
The molecular structure of “4-amino-N’-(4-methylbenzylidene)benzohydrazide” can be elucidated by IR, NMR, mass, and elemental analysis . The structure of the compound includes a >C=N- group, also known as azomethine or imine .Chemical Reactions Analysis
The compound can react with transition metals to form a series of transition metal (II) complexes . These complexes have been evaluated for their antioxidant, antimicrobial, and antifungal activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.291 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved papers.Mechanism of Action
While the exact mechanism of action of “4-amino-N’-(4-methylbenzylidene)benzohydrazide” is not specified in the retrieved papers, the compound and its metal complexes have shown significant biological activity . For instance, some of the metal complexes showed better antimicrobial activity than the free ligand .
properties
IUPAC Name |
4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,16H2,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPMABTYEKKJFU-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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